molecular formula C16H14ClN3O2 B2586819 Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate CAS No. 339112-65-1

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate

Cat. No. B2586819
M. Wt: 315.76
InChI Key: SIMRETPLRUVAGE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Binding Properties

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate and its derivatives have been explored for their ability to bind to central and mitochondrial benzodiazepine receptors. A specific compound within this class demonstrated selectivity for peripheral-type receptors but showed no significant binding to central receptors. This highlights its potential for targeted therapeutic applications without affecting central nervous system functions (Schmitt, Bourguignon, Barlin, & Davies, 1997).

Antimicrobial Activity

Derivatives of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate have shown promising antimicrobial activities. A particular study synthesized and tested several derivatives for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus flavus. Some compounds exhibited significant antimicrobial potency, suggesting their utility in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Greener Synthesis Methods

Research into more environmentally friendly synthesis methods for benzimidazole derivatives, including Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate, has utilized hydrogen peroxide in ethyl acetate. This approach offers a cost-effective and less toxic method for preparing such compounds, potentially making the synthesis process more sustainable and environmentally friendly (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Crystal Structure Analysis

The crystal structure of related benzimidazole derivatives provides insight into their molecular conformation, which is crucial for understanding their interaction with biological targets. Such structural analyses aid in the rational design of new compounds with improved efficacy and specificity for their intended applications. Studies on crystal structures help elucidate the molecular geometry and potential binding modes, facilitating the development of targeted therapies (Ozbey, Kuş, & Göker, 2001).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!


properties

IUPAC Name

ethyl 2-[2-(6-chloropyridin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-2-22-15(21)10-20-13-6-4-3-5-12(13)19-16(20)11-7-8-14(17)18-9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRETPLRUVAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate

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